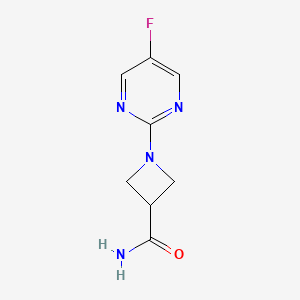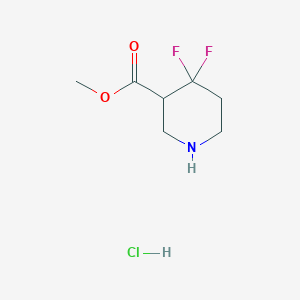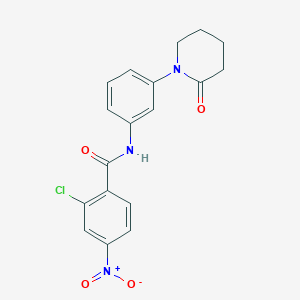
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide” is a chemical compound with the molecular formula C8H9FN4O. It has a molecular weight of 196.185. The compound is in solid form .
Molecular Structure Analysis
The InChI code for “1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide” is 1S/C8H8FN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide” is a solid compound . It has a molecular weight of 196.185.Scientific Research Applications
Synthesis and Kinase Inhibition
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide, a derivative of 5-fluoropyrimidine, plays a significant role in the development of novel kinase inhibitors. A study by Wada et al. (2012) detailed the synthesis of novel 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, emphasizing their potential in anticancer kinase inhibition (Wada et al., 2012).
Antimycobacterial Properties
In the context of antimycobacterial research, Richter et al. (2022) explored a benzimidazole analogue of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide. This study confirmed the compound's in vitro activity against Mycobacterium smegmatis, although it showed no growth inhibition of Mycobacterium abscessus, indicating selective antimycobacterial properties (Richter et al., 2022).
Anticancer Properties and Molecular Docking
El‐Hag et al. (2022) conducted a study on thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives, highlighting the biological activity against various cancer cell lines. The research incorporated 5-fluorouracil analogues, showing their significant antiproliferative activity. This study provides insights into the potential of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide in cancer treatment through in silico studies and molecular docking analyses (El‐Hag et al., 2022).
Crystal Structure and Synthesis
The crystal structure and synthesis of related fluoropyrimidine compounds have been a focus in recent research. For instance, a 2023 study by Richter et al. discussed the crystal structure of a related compound, providing valuable insights for the synthesis and structural characterization of fluoropyrimidine derivatives (Richter et al., 2023).
properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN4O/c9-6-1-11-8(12-2-6)13-3-5(4-13)7(10)14/h1-2,5H,3-4H2,(H2,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSXHZHTZZDOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)



![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)



![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2404345.png)


![N-(sec-butyl)-1-((2-chloro-6-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2404351.png)
![2-({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)malononitrile](/img/structure/B2404353.png)
acetate](/img/structure/B2404355.png)